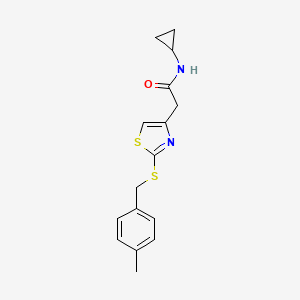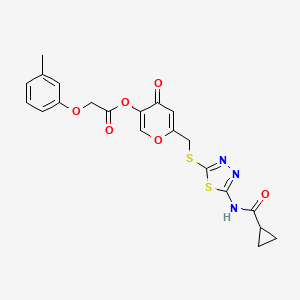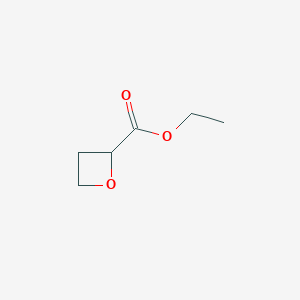![molecular formula C15H13N3O3 B2921880 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide CAS No. 446278-71-3](/img/structure/B2921880.png)
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide is a useful research compound. Its molecular formula is C15H13N3O3 and its molecular weight is 283.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photophysical Properties and Aggregation Enhanced Emission
The synthesis and characterization of compounds based on 1,8-naphthalimide derivatives, including 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide, reveal their ability to form nanoaggregates in aqueous-DMF solution and exhibit aggregation-enhanced emission. These nanoaggregates, characterized using scanning electron and atomic force microscopy, show varied emission intensity based on the nature of benzoic acid derivatives. The photophysical properties of these compounds have been extensively studied in both solution and solid-state, correlating their luminescent behavior with π-π stacking and intermolecular and intramolecular interactions. Density Functional Theory (DFT) calculations further provide insights into their molecular and electronic behaviors, demonstrating the potential of these compounds in the development of advanced luminescent materials (Srivastava et al., 2016).
Synthesis and Biological Activity
Another study focused on the synthesis and evaluation of bisnaphthalimide derivatives, including compounds similar to this compound, for their growth-inhibitory properties against human colon carcinoma cells. Molecular modeling studies highlighted the potential mechanism behind the high potency of these compounds, suggesting their role as DNA topoisomerase II inhibitors. Notably, some derivatives induced apoptosis in HT-29 cells, mediated by caspase activation, indicating their therapeutic potential in cancer treatment (Filosa et al., 2009).
Catalysis and Organic Synthesis
Research into the catalytic activity of silver triflate (AgOTf) in reactions involving 3-aminopyrazine-2-carbohydrazide and 2-(arylethynyl)benzaldehydes, relevant to the structural motif of this compound, has unveiled efficient methods for synthesizing 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines. These findings underscore the utility of such compounds in facilitating novel synthesis pathways for complex organic molecules, offering insights into reaction mechanisms involving dioxane and highlighting the versatility of these compounds in organic synthesis (Pan et al., 2018).
Molecular Modeling and Drug Design
The exploration of novel bisnaphthalimide derivatives, with a focus on their role as DNA topoisomerase II inhibitors, exemplifies the intersection of molecular design, synthesis, and biological activity evaluation. These studies not only illuminate the structural requirements for biological activity but also pave the way for the development of new therapeutic agents based on the this compound scaffold. The integration of molecular modeling and experimental validation offers a robust approach for the rational design of compounds with enhanced biological efficacy (Filosa et al., 2009).
作用機序
Target of Action
It’s known that similar compounds in the benzo[de]isoquinoline-1,3-dione series have been used in the development of chemosensor systems . These systems are designed to detect various cations such as H+, Zn2+, Cd2+, Hg2+ etc .
Mode of Action
Similar compounds in the benzo[de]isoquinoline-1,3-dione series have been reported to exhibit the properties of highly effective fluorescent chemosensors . The principal mechanism of action of these sensor systems is the PET (photoinduced electron transfer) effect .
Biochemical Pathways
It’s known that similar compounds in the benzo[de]isoquinoline-1,3-dione series have been used in the development of chemosensor systems . These systems are designed to detect various cations, suggesting that they may interact with biochemical pathways involving these ions .
Result of Action
Similar compounds in the benzo[de]isoquinoline-1,3-dione series have been reported to exhibit the properties of highly effective fluorescent chemosensors . This suggests that they may cause changes in cellular fluorescence in response to the presence of certain ions .
Action Environment
It’s known that similar compounds in the benzo[de]isoquinoline-1,3-dione series have been used in the development of chemosensor systems . These systems are designed to detect various cations, suggesting that they may be influenced by environmental factors that affect the presence and concentration of these ions .
特性
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c16-17-12(19)7-8-18-14(20)10-5-1-3-9-4-2-6-11(13(9)10)15(18)21/h1-6H,7-8,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWUDDRHBOWIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Bromomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2921798.png)



![N-(2,5-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921806.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2921807.png)
![Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B2921808.png)
![N-({2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl}methyl)prop-2-enamide](/img/structure/B2921809.png)
![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2921812.png)
![2-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2921813.png)
![2-[[1-(1-Methyl-6-oxopyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921815.png)

![6-methoxy-2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2921818.png)
